molecular formula C22H22BrN3O3S B3548154 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No.: B3548154
M. Wt: 488.4 g/mol
InChI Key: FJNVKHIWBZREFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an amide group, and a pyridine ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, amide group, and pyridine ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The sulfonyl group, for example, is often involved in substitution and elimination reactions. The amide group can participate in hydrolysis reactions, and the pyridine ring can undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could make this compound soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3S/c1-17-2-4-19(5-3-17)15-26(30(28,29)21-8-6-20(23)7-9-21)16-22(27)25-14-18-10-12-24-13-11-18/h2-13H,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVKHIWBZREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide

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